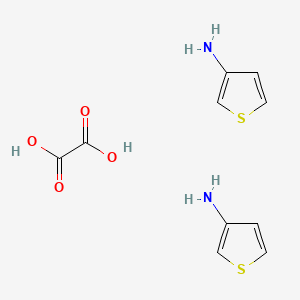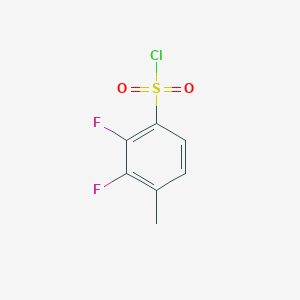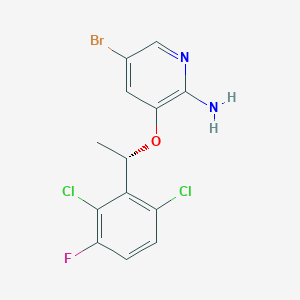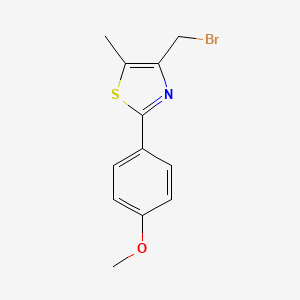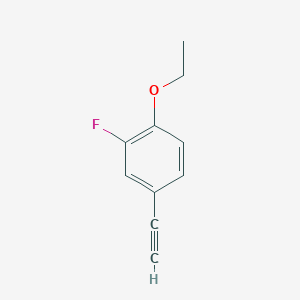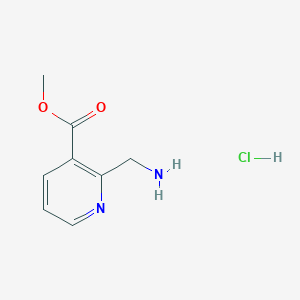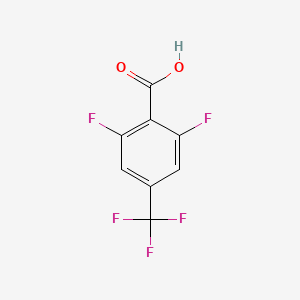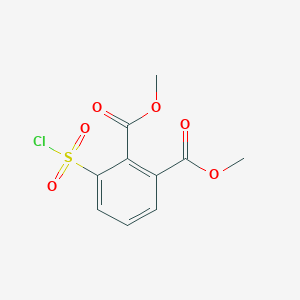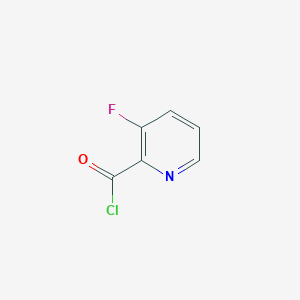
3-Fluoropyridine-2-carbonyl chloride
Descripción general
Descripción
3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .
Synthesis Analysis
The synthesis of 3-Fluoropyridine-2-carbonyl chloride and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .Molecular Structure Analysis
The molecular formula of 3-Fluoropyridine-2-carbonyl chloride is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoropyridine-2-carbonyl chloride are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .Aplicaciones Científicas De Investigación
1. Medical Imaging Techniques
3-Fluoropyridine derivatives, such as 3-fluoropyridine-2-carbonyl chloride, are increasingly utilized in medical imaging, particularly in Positron Emission Tomography (PET). They offer the advantage of improved stability in vivo compared to other fluoropyridines, which is crucial for effective radiotracing. Pyridyliodonium salts have been identified as a convenient method to introduce fluorine-18 into the 3-position of these compounds, enhancing their utility in PET imaging (Carroll, Nairne, & Woodcraft, 2007).
2. Dopamine D3 Receptor Imaging
3-Fluoropyridine-2-carbonyl chloride has been used in synthesizing compounds with high affinity and selectivity for the dopamine D3 receptor. These compounds are potential radiotracers for PET imaging to study dopamine-related neurological conditions (Nebel et al., 2014).
3. Synthesis of Fluoro-1-Alcohols
In the field of organic chemistry, 3-fluoropyridine-2-carbonyl chloride can be involved in the synthesis of syn-3-fluoro-1-alcohols through consecutive iridium-catalyzed C-C and C-H bond forming hydrogenations. This process highlights the compound's utility in complex organic synthesis (Hassan, Montgomery, & Krische, 2012).
4. Atom Transfer Radical Addition Reactions
Fluoroalkylsulfonyl chlorides, derivatives of 3-fluoropyridine-2-carbonyl chloride, are used in photochemical conditions to add fluoroalkyl groups to electron-deficient unsaturated carbonyl compounds. This process demonstrates the compound's application in advanced organic synthesis and material science (Tang & Dolbier, 2015).
5. Metallation of π-Deficient Heteroaromatic Compounds
The study of 3-fluoropyridine metallation, a derivative of 3-fluoropyridine-2-carbonyl chloride, has shown significant developments in chemoselectivity, providing insights into the regioselectivity of lithiation in π-deficient heterocyclic compounds. This research is crucial for the synthesis of various substituted pyridines (Marsais & Quéguiner, 1983).
6. Photoredox Systems in Synthetic Chemistry
3-Fluoropyridine-2-carbonyl chloride is significant in the development of photoredox systems for catalytic fluoromethylation in the pharmaceutical and agrochemical fields. This application underscores its role in the synthesis of complex organofluorine compounds (Koike & Akita, 2016).
Safety And Hazards
3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .
Propiedades
IUPAC Name |
3-fluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVRNTVLJWHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-2-carbonyl chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
